3,8-Dinitro-6-phenylphenanthridine
CAS No.: 82921-86-6
VCID: VC0017715
Molecular Formula: C19H11N3O4
Molecular Weight: 345.3 g/mol
* For research use only. Not for human or veterinary use.
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Description | 3,8-Dinitro-6-phenylphenanthridine is a chemical compound with the molecular formula C19H11N3O4 and a molecular weight of 345.31 g/mol . It is also identified by the CAS number 82921-86-6 . The compound is relevant in laboratory settings and is utilized in organic synthesis . It is a yellow solid . The substance is classified as hazardous, with hazard indications including skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity - single exposure (Category 3) . Corresponding hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305 + P351 + P338 (if in eyes, rinse cautiously with water for several minutes; remove contact lenses, if present and easy to do; continue rinsing) . Personal protective equipment, such as a dust mask, eye shields, and gloves, are recommended when handling this compound . Related compounds include other dinitro-phenylphenanthridine derivatives, which have been studied for their photophysical properties using time-dependent density functional theory (TD-DFT) calculations . Additionally, 3,8-Dinitro-6-phenylphenanthridinium chloride is a similar compound with a molecular weight of 381.8 g/mol . |
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CAS No. | 82921-86-6 |
Product Name | 3,8-Dinitro-6-phenylphenanthridine |
Molecular Formula | C19H11N3O4 |
Molecular Weight | 345.3 g/mol |
IUPAC Name | 3,8-dinitro-6-phenylphenanthridine |
Standard InChI | InChI=1S/C19H11N3O4/c23-21(24)13-6-8-15-16-9-7-14(22(25)26)11-18(16)20-19(17(15)10-13)12-4-2-1-3-5-12/h1-11H |
Standard InChIKey | FCDIEAMONAJOJE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)[N+](=O)[O-])[N+](=O)[O-] |
Synonyms | 3,8-Dinitro-6-phenylphenanthridine; |
PubChem Compound | 3019093 |
Last Modified | Sep 14 2023 |
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